

Cudraflavone B: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Cudraflavone B

Cat. No.: B15609472

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Abstract

Cudraflavone B, a prenylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery and isolation history of **Cudraflavone B**, detailed experimental protocols for its extraction and purification, and an in-depth analysis of its molecular mechanisms of action, particularly its modulation of the NF- κ B and cell cycle signaling pathways. All quantitative data, including spectroscopic and bioactivity metrics, are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and Natural Occurrence

Cudraflavone B was first isolated in 1984 by Fujimoto and Nomura from the root bark of *Cudrania tricuspidata* (Carr.) Bur., a plant belonging to the Moraceae family.[1] Subsequent studies have also identified *Morus alba* (white mulberry) as a rich natural source of this compound.[2] **Cudraflavone B** is classified as a prenylated flavonoid, characterized by the presence of a 3-methyl-2-butenyl (prenyl) group attached to the flavonoid backbone. This structural feature is often associated with enhanced biological activity.

Isolation and Purification Protocols

The isolation of **Cudraflavone B** from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are derived from methodologies reported in the scientific literature.

Extraction from *Cudrania tricuspidata* (Root Bark)

Experimental Protocol:

- **Plant Material Preparation:** The dried and powdered root bark of *Cudrania tricuspidata* is the starting material.
- **Solvent Extraction:** The powdered bark is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
- **Solvent Partitioning:** The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). **Cudraflavone B** is typically enriched in the chloroform or ethyl acetate fraction.
- **Column Chromatography:** The bioactive fraction (e.g., chloroform fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Cudraflavone B** are further purified by reversed-phase preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[3]

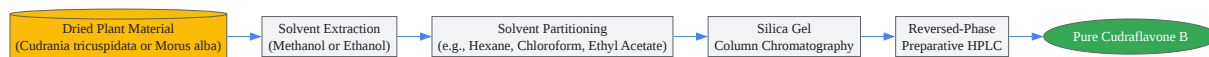
Extraction from *Morus alba* (Root)

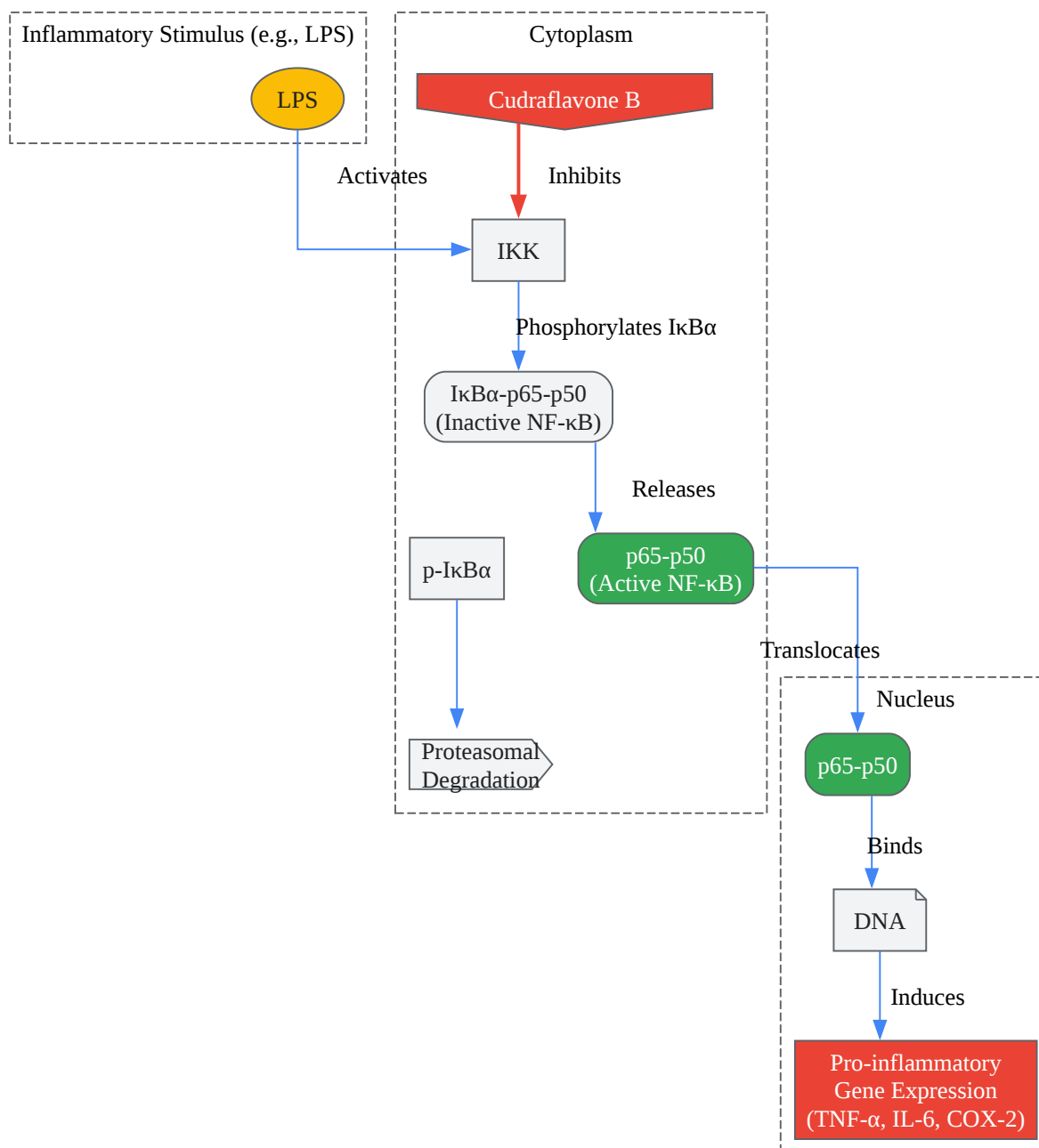
Experimental Protocol:

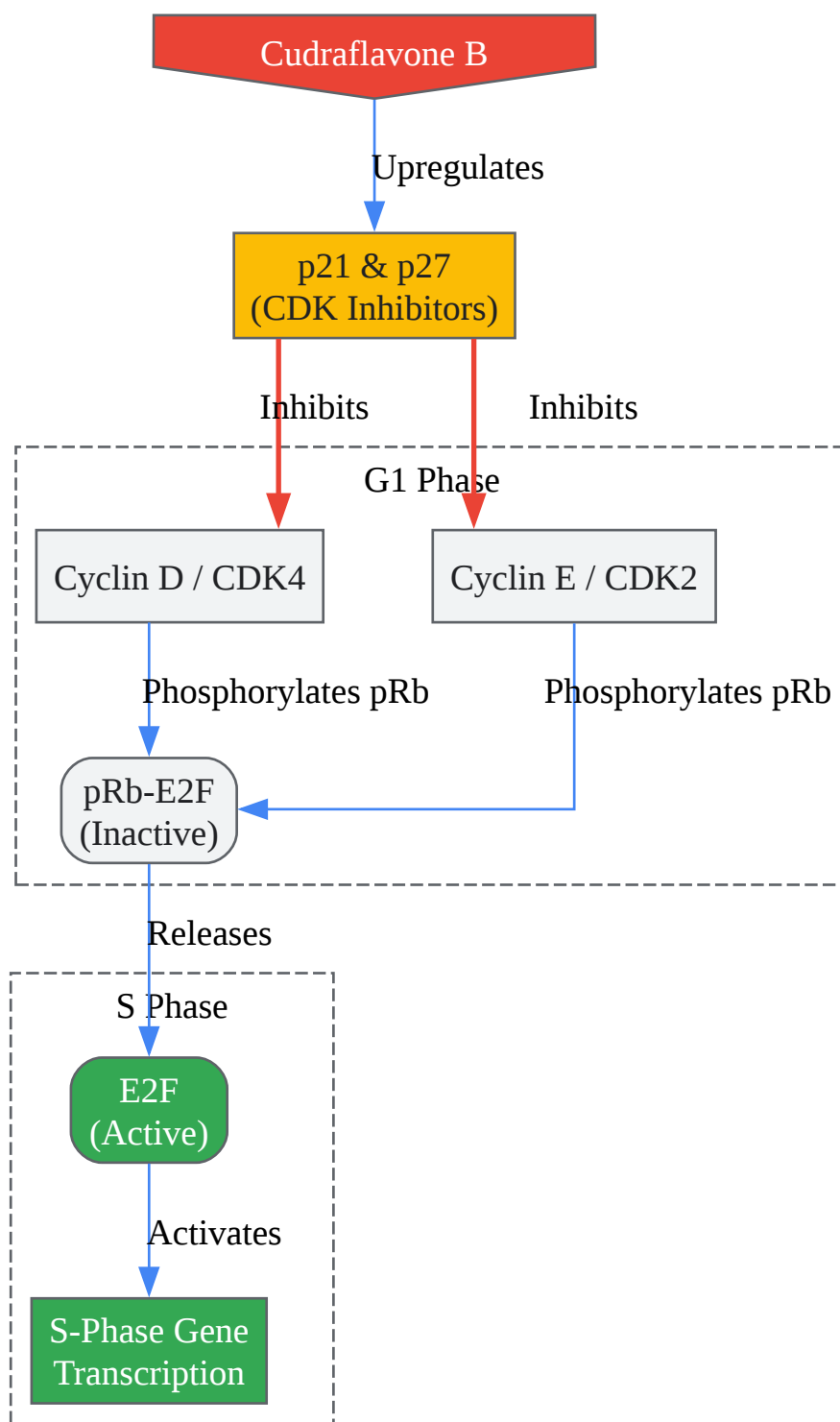
- **Plant Material Preparation:** The air-dried and powdered roots of *Morus alba* are used.

- Solvent Extraction: The powdered root material is extracted with ethanol (EtOH). The resulting extract is concentrated under reduced pressure.
- Solvent Partitioning: The ethanol extract is partitioned between immiscible solvents, such as chloroform and water. **Cudraflavone B** is concentrated in the chloroform-soluble portion.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The chloroform-soluble fraction is directly subjected to RP-HPLC for the purification of **Cudraflavone B** in a single step.^[2]

Workflow for **Cudraflavone B** Isolation







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